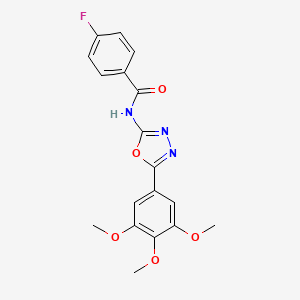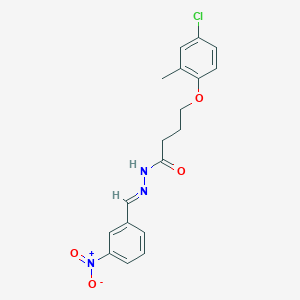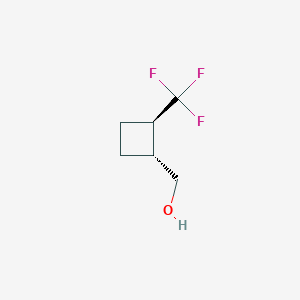
((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclobutyl alcohol derivative with a trifluoromethyl group attached to it. It has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol is not fully understood. However, it has been suggested that this compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. By inhibiting COX-2, ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol may reduce inflammation and pain.
Biochemical and physiological effects:
((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the biochemical and physiological effects of this compound in humans are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol is its potential as a chiral building block for the synthesis of various compounds. However, one of the limitations of this compound is its low yield, which can make it difficult to obtain large quantities for use in lab experiments.
Direcciones Futuras
There are several future directions for research on ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol. One direction is to further study its potential as an anti-inflammatory and analgesic agent in humans. Another direction is to investigate its potential as a treatment for Alzheimer's disease in humans. Additionally, further studies are needed to understand the mechanism of action of this compound and to develop more efficient methods for its synthesis. Finally, ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol could be studied as a potential building block for the synthesis of new materials and polymers.
Métodos De Síntesis
The synthesis of ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol has been achieved using various methods. One of the most commonly used methods involves the reaction of cyclobutanone with trifluoromethyl magnesium bromide, followed by reduction of the resulting ketone with lithium aluminum hydride. Another method involves the reaction of cyclobutanone with trifluoromethyl iodide, followed by reduction with sodium borohydride. The yield of the compound using these methods has been reported to be around 50-60%.
Aplicaciones Científicas De Investigación
((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as a treatment for Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, this compound has been used as a chiral building block for the synthesis of various compounds.
Propiedades
IUPAC Name |
[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)5-2-1-4(5)3-10/h4-5,10H,1-3H2/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNELXNFCOQHLOB-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


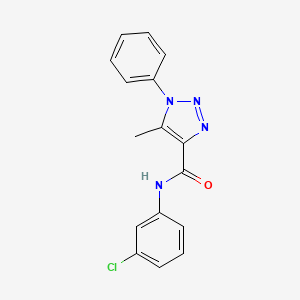
![8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2593674.png)
![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2593675.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide](/img/structure/B2593679.png)

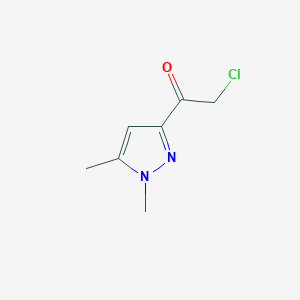
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2593683.png)
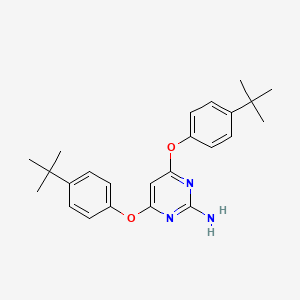
![2-Chloro-N-[(6R,7R)-6-hydroxy-5,5-dimethyl-6,7-dihydrothieno[3,2-b]pyran-7-yl]propanamide](/img/structure/B2593686.png)
![N-[(4-Benzylthiomorpholin-3-yl)methyl]prop-2-enamide](/img/structure/B2593688.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2593690.png)
